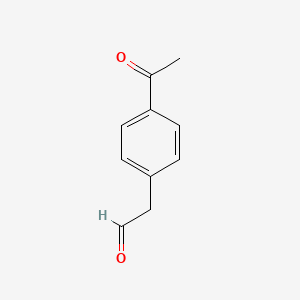
(4-Acetylphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetylphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes and ketones. It features both an aldehyde group and a ketone group attached to a benzene ring, making it a versatile compound in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
(4-Acetylphenyl)acetaldehyde can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes and ketones.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale oxidation processes or catalytic acylation reactions, ensuring high yield and purity.
化学反应分析
Types of Reactions
(4-Acetylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction with agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: (4-Acetylphenyl)acetic acid
Reduction: (4-Acetylphenyl)ethanol
Substitution: Various substituted derivatives depending on the substituent used
科学研究应用
(4-Acetylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (4-Acetylphenyl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The ketone group can undergo nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols.
相似化合物的比较
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl group.
Acetophenone: Contains a ketone group but lacks the aldehyde group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
(4-Acetylphenyl)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group on the aromatic ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
属性
CAS 编号 |
343866-28-4 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-(4-acetylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,7H,6H2,1H3 |
InChI 键 |
HKKGGTVHNDHVNC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

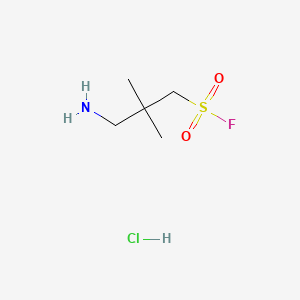

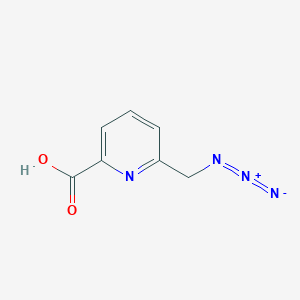
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
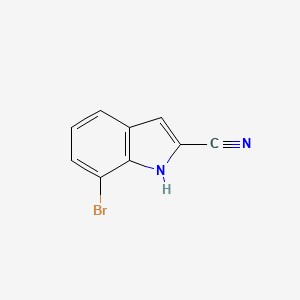
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
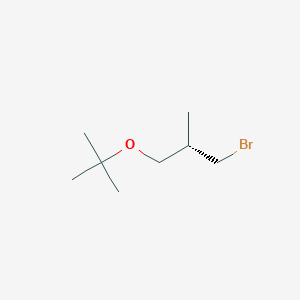
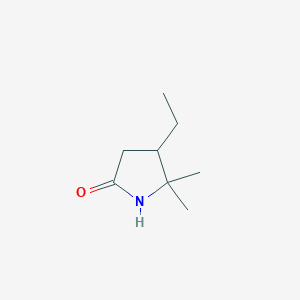
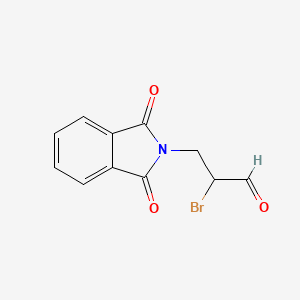
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
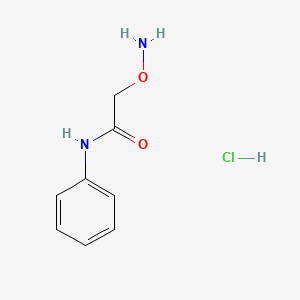
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
